methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
CAS No.: 932301-99-0
Cat. No.: VC4703282
Molecular Formula: C26H22FNO3S
Molecular Weight: 447.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932301-99-0 |
|---|---|
| Molecular Formula | C26H22FNO3S |
| Molecular Weight | 447.52 |
| IUPAC Name | methyl 4-[(3-fluorophenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C26H22FNO3S/c1-17-8-3-4-10-19(17)16-32-25-23(26(29)30-2)24(21-12-5-6-13-22(21)28-25)31-15-18-9-7-11-20(27)14-18/h3-14H,15-16H2,1-2H3 |
| Standard InChI Key | MYFSMCXPEFNVRV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC(=CC=C4)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound features a quinoline backbone (C₉H₇N) substituted with three functional groups:
-
4-Position: A (3-fluorophenyl)methoxy group (–OCH₂C₆H₄F-3), introducing steric bulk and electronic modulation via the fluorine atom.
-
2-Position: A [(2-methylphenyl)methyl]sulfanyl group (–SCH₂C₆H₄CH₃-2), contributing hydrophobic interactions and potential metabolic stability.
-
3-Position: A methyl carboxylate ester (–COOCH₃), enhancing solubility and serving as a synthetic handle for further derivatization.
The molecular formula is C₂₆H₂₁FNO₃S, with a calculated molecular weight of 446.51 g/mol. Its IUPAC name systematically encodes these substituents, ensuring unambiguous identification.
Table 1: Comparative Molecular Properties of Related Quinoline Derivatives
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis likely follows a modular approach, leveraging established methodologies for quinoline functionalization:
-
Quinoline Core Construction: Employing the Skraup or Doebner-Miller reaction to form the heterocyclic backbone.
-
Etherification at C4: Mitsunobu reaction between 3-fluorobenzyl alcohol and a 4-hydroxyquinoline intermediate, using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Sulfanyl Group Introduction at C2: Nucleophilic substitution of a 2-chloroquinoline precursor with (2-methylphenyl)methanethiol in the presence of a base (e.g., K₂CO₃).
-
Esterification at C3: Methylation of a carboxylic acid intermediate using dimethyl sulfate or methyl iodide under basic conditions .
Critical Reaction Parameters
-
Solvent Selection: Dichloromethane (DCM) or dimethylformamide (DMF) for polar aprotic conditions .
-
Catalysts: Triethylamine (TEA) for acid scavenging; palladium catalysts for potential coupling steps.
-
Temperature Control: Reactions typically proceed at 0–25°C to minimize side product formation .
Table 2: Hypothetical Synthetic Route for the Target Compound
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Quinoline formation | Glycerol, nitrobenzene, H₂SO₄, 180°C | 4-Hydroxyquinoline |
| 2 | Mitsunobu etherification | 3-Fluorobenzyl alcohol, DEAD, PPh₃, DCM | 4-(3-Fluorobenzyloxy)quinoline |
| 3 | Chlorination | POCl₃, reflux | 2-Chloro derivative |
| 4 | Thioether formation | (2-Methylphenyl)methanethiol, K₂CO₃ | 2-Sulfanyl intermediate |
| 5 | Esterification | Methyl iodide, K₂CO₃, acetone | Target compound |
Spectroscopic Characterization and Computational Modeling
Experimental Techniques (Projected Data)
-
¹H/¹³C NMR: Anticipated signals include:
-
δ 8.5–8.8 ppm (quinoline H-5, H-6, H-7, H-8 aromatic protons).
-
δ 5.2 ppm (OCH₂PhF, singlet, 2H).
-
δ 4.3 ppm (SCH₂PhCH₃, singlet, 2H).
-
-
HRMS: Expected molecular ion peak at m/z 446.1291 [M+H]⁺.
-
HPLC: Retention time ~12–14 min on C18 column (ACN/H₂O gradient) .
In Silico Predictions
-
LogP (Octanol-Water): Predicted value of 4.2 ± 0.3 (ChemAxon), indicating moderate lipophilicity.
-
Topological Polar Surface Area (TPSA): 75 Ų, suggesting moderate membrane permeability.
Challenges and Future Research Directions
Synthetic Challenges
-
Regioselectivity: Ensuring exclusive functionalization at C2 and C4 positions requires careful protecting group strategies.
-
Stereochemical Control: Potential epoxide intermediates (cf. PubChem CID 71328779 ) may necessitate chiral resolution.
Recommended Studies
-
In Vitro Screening: Prioritize CETP inhibition assays and antimicrobial susceptibility testing.
-
Metabolic Stability: Assess hepatic microsomal clearance to guide lead optimization.
-
Crystallography: Resolve ligand-enzyme co-crystal structures for rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume